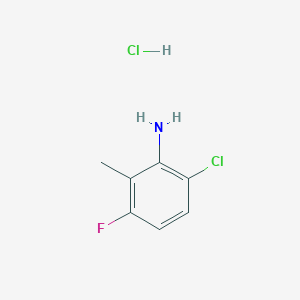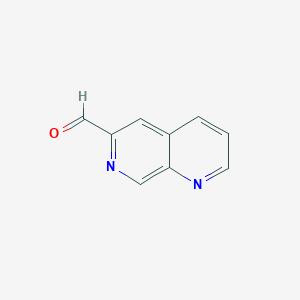
3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one
Descripción general
Descripción
3-(Aminomethyl)-1,6-dimethylquinolin-2(1H)-one, more commonly known as AMQ, is an organic compound that has found application in scientific research and laboratory experiments. AMQ is a heterocyclic aromatic compound, containing both an aromatic ring and an amine group. The compound has been widely studied due to its potential applications in a variety of fields, such as medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Anticancer and Antioxidant Applications
Isoquinoline derivatives, including those related to 3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one, have shown promise in anticancer research. For example, the antioxidant properties of ethoxyquin and its analogues have been extensively studied for their potential to protect polyunsaturated fatty acids in fish meal, which indirectly suggests their potential for biological antioxidative applications (A. J. de Koning, 2002). Furthermore, Danao et al. (2021) have highlighted the less known biological potentials of isoquinoline derivatives, emphasizing their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumour, anti-glaucoma, and anti-Alzheimer’s disease activities among others, suggesting a broad spectrum of therapeutic applications (K. Danao et al., 2021).
Neuroprotective, Antiaddictive, and Antidepressant-Like Activities
The neuroprotective, antiaddictive, and antidepressant-like properties of 1metiq, an endogenous compound related to the tetrahydroisoquinoline family, underscore the potential of quinoline derivatives in treating central nervous system disorders. This compound, present in the mammalian brain, has been implicated in complex mechanisms of neuroprotection against various neurodegenerative diseases, supporting the therapeutic potential of related quinoline compounds (L. Antkiewicz‐Michaluk et al., 2018).
Pharmacological Importance of Isoquinoline Derivatives
The pharmacological significance of isoquinoline derivatives extends beyond their traditional applications. Research has identified these compounds as possessing a variety of biological activities, including antimicrobial, antiviral, and antimalarial effects, as well as potential uses in cancer therapy and neuroprotection. This diversity of action underscores the versatility of quinoline derivatives in modern therapeutics and suggests avenues for future research into their mechanisms of action and therapeutic applications (K. Danao et al., 2021).
Propiedades
IUPAC Name |
3-(aminomethyl)-1,6-dimethylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-3-4-11-9(5-8)6-10(7-13)12(15)14(11)2/h3-6H,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGBABXIXVWTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C(=C2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



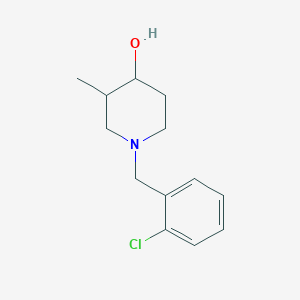
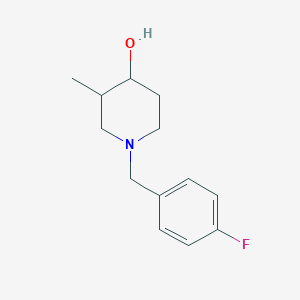
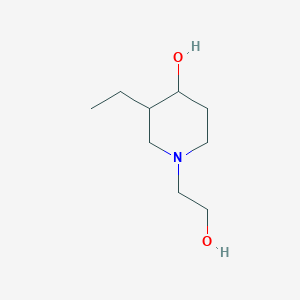
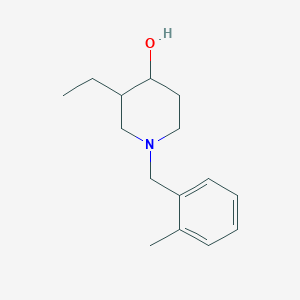
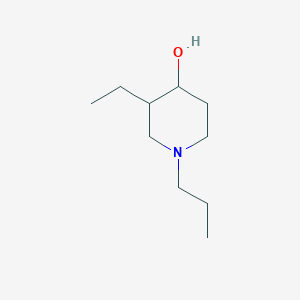
![[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B1475267.png)
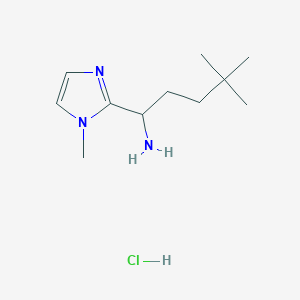
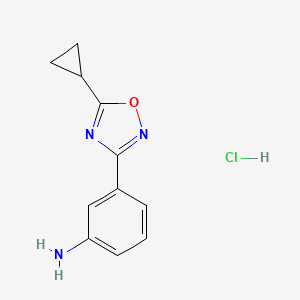
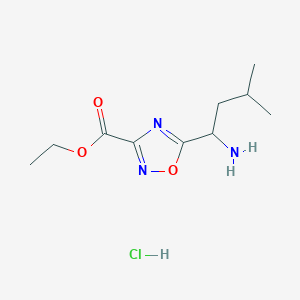
![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide](/img/structure/B1475279.png)

